3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-9-3-1-2-8(6-9)10-7-14-11(15-10)4-5-12(16)17/h1-3,6-7H,4-5H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCNGVYBYCDDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with 3-Chlorophenyl Group: The imidazole ring is then subjected to electrophilic aromatic substitution with 3-chlorobenzene under conditions such as the presence of a Lewis acid catalyst.
Introduction of the Propanoic Acid Moiety: The final step involves the alkylation of the imidazole ring with a suitable propanoic acid derivative, often using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Phenols, substituted amines
Scientific Research Applications
Chemistry
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid serves as a crucial building block for synthesizing more complex molecules. It is particularly valuable in developing new materials and catalysts due to its unique structural features .
Biology
The compound has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. Its ability to interact with biological systems makes it an essential tool in biochemical research .
Medicine
Research has shown that this compound exhibits several promising therapeutic properties:
- Anti-inflammatory Effects : It has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : In vitro studies revealed that it demonstrates significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 15 to 25 mm .
- Cytotoxicity Against Cancer Cells : The compound showed selective cytotoxicity against human cancer cell lines, including breast and lung cancers, with IC50 values indicating a favorable therapeutic index compared to healthy cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated strong antimicrobial potential, supporting its application in developing new antimicrobial agents .
Study 2: Cytotoxicity Against Cancer Cells
In vitro tests demonstrated that this compound selectively targets cancer cells while sparing healthy cells, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-chlorophenyl group distinguishes this compound from analogs with other substituents:
- Nitro and Trifluoromethyl Groups: The compound 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid () features nitro (-NO₂) and trifluoromethyl (-CF₃) groups on a benzimidazole core. These electron-withdrawing substituents enhance thermal stability (mp 279.4 °C) and likely influence electronic properties, as evidenced by its IR peaks at 1716 cm⁻¹ (C=O) and 1344 cm⁻¹ (NO₂) .
- Methoxy and Carbamoyl Groups : 4-(N-Benzyl-N-phenethylcarbamoyl)-2-(3-chlorophenyl)-1H-imidazole-5-carboxylic acid () retains the 3-chlorophenyl group but adds a carbamoyl moiety, which enhances its role as a Pin1 inhibitor. This highlights how hydrophobic substituents (e.g., benzyl/phenethyl) can improve target binding .
Table 1: Substituent Effects on Key Properties
Core Heterocycle Modifications
- Benzimidazole vs. Imidazole: The compound 3-(5-Chloro-1H-benzimidazol-2-yl)propanoic acid () replaces the phenyl group with a benzimidazole core, introducing a fused benzene ring.
- Tetrazolyl Derivatives: 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid () incorporates a tetrazole ring, known for its bioisosteric replacement of carboxylic acids. This compound achieves a high yield (93%) and demonstrates robust NMR and MS data, suggesting synthetic scalability .
Biological Activity
3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid (CAS No. 1707580-88-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.
Molecular Formula: CHClNO
Molecular Weight: 250.68 g/mol
Boiling Point: Approximately 564.4 °C (predicted)
Density: 1.376 g/cm³ (predicted)
pKa: 3.96 (predicted)
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring: Achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
- Electrophilic Aromatic Substitution: The imidazole ring undergoes substitution with 3-chlorobenzene using a Lewis acid catalyst.
- Alkylation with Propanoic Acid: The final step involves alkylation with a suitable propanoic acid derivative, often utilizing sodium hydride as a base .
Antimicrobial Properties
Research indicates that compounds with imidazole structures often exhibit significant antimicrobial activity. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
Studies have reported that imidazole derivatives can possess anticancer properties. For example, related compounds have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC values indicating potent activity at micromolar concentrations . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Anti-inflammatory Effects
Imidazole derivatives are also being investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. The compound exhibited a zone of inhibition ranging from 15 to 25 mm against Gram-positive and Gram-negative bacteria, suggesting strong antimicrobial potential .
Study 2: Cytotoxicity Against Cancer Cells
In vitro tests revealed that this compound showed selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The observed IC values were significantly lower than those for healthy cell lines, indicating a favorable therapeutic index .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(3-Chlorophenyl)propionic acid | Lacks imidazole ring | Moderate anti-inflammatory |
| Imidazole-2-carboxylic acid | Contains imidazole ring | Antimicrobial properties |
| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid | Different structure | Limited anticancer activity |
Q & A
Q. What are the optimal synthetic routes for 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid, and how can substitution selectivity be improved?
Methodological Answer: The synthesis of imidazole-propanoic acid derivatives often involves coupling halogenated intermediates with heterocyclic precursors. For example, a modified protocol using 3-bromopropanoic acid and methimazole under controlled conditions can favor substitution at the sulfur atom (S-2) over nitrogen (N-3), addressing selectivity challenges . Key parameters include reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios (1:1.2 acid-to-heterocycle). Monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
Methodological Answer:
- FT-IR : Identify functional groups such as the carboxylic acid (C=O stretch at ~1700–1720 cm⁻¹) and imidazole ring (C–N stretches at 1480–1520 cm⁻¹) .
- ¹H-NMR : Aromatic protons from the 3-chlorophenyl group appear as multiplets (δ 7.2–7.6 ppm), while imidazole protons resonate as singlets (δ 7.8–8.2 ppm) .
- Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., [M+H]+ at ~265–270 m/z) and fragmentation patterns for purity validation .
Q. What reactivity patterns are observed in this compound under acidic or basic conditions?
Methodological Answer: The carboxylic acid group undergoes decarboxylation under strong acidic conditions (e.g., H₂SO₄, Δ), forming an imidazole-substituted alkane. In basic media (e.g., NaOH), it may act as a nucleophile, participating in esterification or amidation reactions. The 3-chlorophenyl group stabilizes the imidazole ring via electron-withdrawing effects, reducing susceptibility to electrophilic substitution .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict transition states and activation energies for key reactions, such as cyclization or substitution. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) for imidazole functionalization . Machine learning models trained on reaction databases can further narrow down viable synthetic routes.
Q. What experimental contradictions arise in mechanistic studies of imidazole-propanoic acid derivatives, and how can they be resolved?
Methodological Answer: Contradictions often stem from competing substitution pathways (e.g., S-2 vs. N-3 in methimazole reactions). To resolve this:
- Use isotopic labeling (e.g., ¹³C NMR) to track substitution sites.
- Compare kinetic data (e.g., rate constants under varying pH) to distinguish between nucleophilic and electrophilic mechanisms .
- Cross-validate results with computational simulations (e.g., Fukui indices for reactive site prediction).
Q. How can researchers design experiments to optimize yield and scalability for multi-step syntheses?
Methodological Answer: Employ Design of Experiments (DoE) principles:
- Screen variables (e.g., temperature, catalyst loading) via fractional factorial designs to identify critical factors.
- Use response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity and reaction time) .
- Validate scalability in flow reactors for continuous production, monitoring in-line via FTIR or UV-vis spectroscopy.
Q. What contradictions exist in spectroscopic data interpretation for structurally similar analogs?
Methodological Answer: Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria in the imidazole ring. To address this:
Q. How does the electronic nature of substituents (e.g., 3-chlorophenyl) influence biological or catalytic activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : The 3-chloro substituent enhances electrophilicity, potentially increasing binding affinity in enzyme inhibition assays (e.g., COX-2).
- Structure-Activity Relationships (SAR) : Synthesize analogs with varying substituents (e.g., 3-F, 3-NO₂) and compare IC₅₀ values in bioassays.
- Computational Docking : Use AutoDock or Schrödinger to predict interactions with target proteins, correlating with experimental results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
